2-Butoxy-4-fluoro-1-nitrobenzene
Overview
Description
2-Butoxy-4-fluoro-1-nitrobenzene is an organic compound with the molecular formula C10H12FNO3. It is a derivative of nitrobenzene, where the benzene ring is substituted with butoxy, fluoro, and nitro groups. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butoxy-4-fluoro-1-nitrobenzene is typically synthesized through a multi-step process. The initial step involves the preparation of 4-fluoro-1-nitrobenzene. This intermediate is then reacted with butoxy bromide under specific conditions to yield the final product . The reaction conditions, such as temperature, solvent, and catalysts, can be adjusted based on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high efficiency and cost-effectiveness. The process may include continuous flow reactors and automated systems to maintain consistent quality and reduce production time.
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-4-fluoro-1-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group on the benzene ring makes it susceptible to electrophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Nucleophilic Substitution: The fluoro group can be replaced by other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens and nitrating agents, with conditions involving acidic catalysts.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or metal hydrides are used.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Reduction: 2-Butoxy-4-fluoroaniline
Nucleophilic Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Butoxy-4-fluoro-1-nitrobenzene is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Butoxy-4-fluoro-1-nitrobenzene exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the fluoro and butoxy groups influence the compound’s reactivity and binding affinity. These interactions can affect enzyme activity, cellular signaling pathways, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Butoxy-4-chloro-1-nitrobenzene
- 2-Butoxy-4-bromo-1-nitrobenzene
- 2-Butoxy-4-iodo-1-nitrobenzene
Uniqueness
2-Butoxy-4-fluoro-1-nitrobenzene is unique due to the presence of the fluoro group, which imparts distinct electronic properties compared to other halogenated derivatives. This difference can influence its reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-butoxy-4-fluoro-1-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c1-2-3-6-15-10-7-8(11)4-5-9(10)12(13)14/h4-5,7H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNYFOBLEIPMEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611895 | |
Record name | 2-Butoxy-4-fluoro-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80611895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28987-47-5 | |
Record name | 2-Butoxy-4-fluoro-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80611895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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